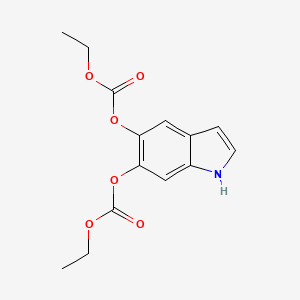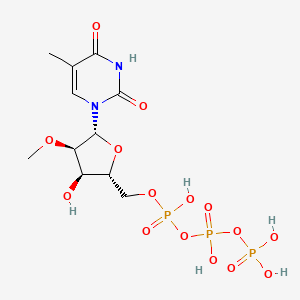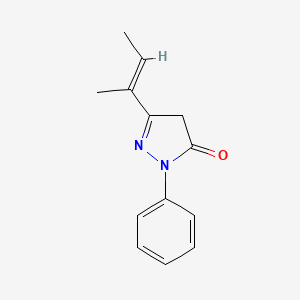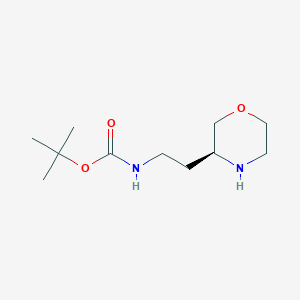
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile is an organic compound that features a pyrimidine ring substituted with bromine, chlorine, and cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,6-dichloropyrimidine-5-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Applications De Recherche Scientifique
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile.
2,6-Dichloropyrimidine: Another precursor used in the synthesis.
4-(4-Bromoanilino)quinazoline: A similar compound with a quinazoline ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and cyano groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.
Propriétés
Numéro CAS |
7150-32-5 |
|---|---|
Formule moléculaire |
C11H5BrCl2N4 |
Poids moléculaire |
343.99 g/mol |
Nom IUPAC |
4-(4-bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H5BrCl2N4/c12-6-1-3-7(4-2-6)16-10-8(5-15)9(13)17-11(14)18-10/h1-4H,(H,16,17,18) |
Clé InChI |
UPBYKBNGXSJIQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


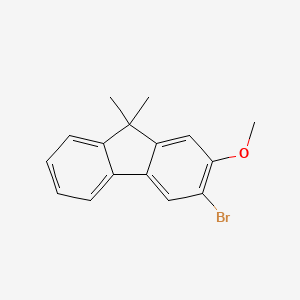
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)

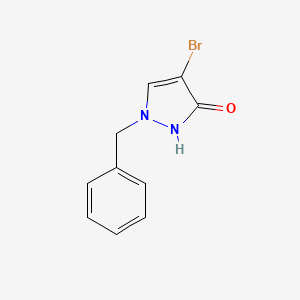
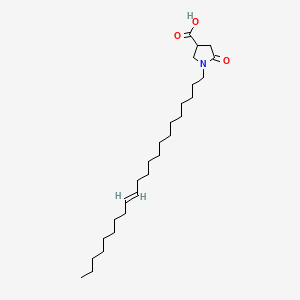
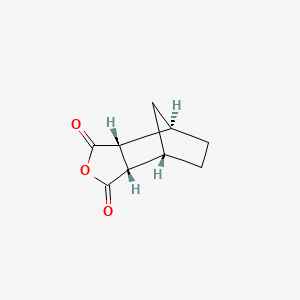

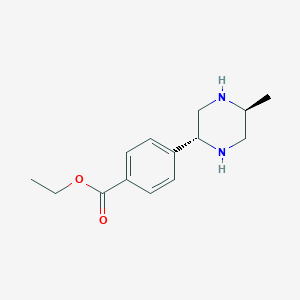

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
